Diethoxytetraphenyldisiloxane

Thermal Stability Boiling Point Comparison Sol-Gel Processing

Diethoxytetraphenyldisiloxane (CAS 41376-08-3; also known as 1,3-diethoxy-1,1,3,3-tetraphenyldisiloxane, CAS 18848-24-3) is a discrete molecular disiloxane featuring a central Si–O–Si bridge, two terminal ethoxy groups, and four pendant phenyl rings (C28H30O3Si2, MW 470.71 g/mol). It serves as a sol–gel-active monomer that, upon hydrolysis of the ethoxy groups, yields silanol intermediates capable of polycondensation into organically modified silica networks.

Molecular Formula C28H30O3Si2
Molecular Weight 470.7 g/mol
CAS No. 41376-08-3
Cat. No. B12648894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethoxytetraphenyldisiloxane
CAS41376-08-3
Molecular FormulaC28H30O3Si2
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCCO[Si](C1=CC=CC=C1)(OCC)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H30O3Si2/c1-3-29-33(30-4-2,28-23-15-8-16-24-28)31-32(25-17-9-5-10-18-25,26-19-11-6-12-20-26)27-21-13-7-14-22-27/h5-24H,3-4H2,1-2H3
InChIKeyPMCQHKGXMZGXSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethoxytetraphenyldisiloxane (CAS 41376-08-3): A Siloxane Precursor for High-Phenyl-Content Dielectric Films and Thermally Stable Hybrid Materials


Diethoxytetraphenyldisiloxane (CAS 41376-08-3; also known as 1,3-diethoxy-1,1,3,3-tetraphenyldisiloxane, CAS 18848-24-3) is a discrete molecular disiloxane featuring a central Si–O–Si bridge, two terminal ethoxy groups, and four pendant phenyl rings (C28H30O3Si2, MW 470.71 g/mol) . It serves as a sol–gel-active monomer that, upon hydrolysis of the ethoxy groups, yields silanol intermediates capable of polycondensation into organically modified silica networks. The high phenyl-to-silicon ratio distinguishes it from common alkyl-substituted disiloxanes and renders it particularly relevant for applications requiring a combination of low dielectric constant, elevated thermal stability, and tunable refractive index [1].

Sol‑gel monomer with ethoxy hydrolysis sites
High phenyl density for low‑k films and thermal stability
Reported fit for dielectric coatings and optical layers

Why Diethoxytetraphenyldisiloxane Cannot Be Swapped Indiscriminately with Other Tetraphenyldisiloxane Analogs


The reactivity and final material architecture achievable with diethoxytetraphenyldisiloxane are highly sensitive to the terminal reactive groups. Analogues such as 1,3-dimethoxy-1,1,3,3-tetraphenyldisiloxane or 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane differ fundamentally in their hydrolysis kinetics and condensation by-products. Methoxy analogs hydrolyze significantly faster, producing methanol—a more toxic and volatile by-product—which can lead to uncontrolled gelation and hazardous vapor accumulation during semiconductor spin-on-glass processing [1]. Methyl-capped analogues lack reactive hydrolysable groups entirely, preventing covalent incorporation into a growing silicate network and relegating them to end-capping or non-reactive diluent roles [2]. The specific ethoxy/phenyl architecture thus provides a distinct processing window and covalent-bond-forming capacity that direct analogs cannot replicate.

Methoxy analog
Faster hydrolysis, methanol by‑product, and uncontrolled gelation risk
Dimethyl analog
No hydrolysable groups; cannot covalently incorporate into silicate network
Processing window
Substitution alters gelation kinetics, film uniformity, and defect risk

Quantitative Differentiation Evidence for Diethoxytetraphenyldisiloxane (CAS 41376-08-3)


Evidence 1: Thermal Stability and Purity Retention at Elevated Processing Temperatures

Diethoxytetraphenyldisiloxane exhibits a higher boiling point (483.5 °C at 760 mmHg) compared to its 1,3-dimethoxy analog (457.5 °C at 760 mmHg) and its 1,3-dimethyl analog (441.4 °C at 760 mmHg) . Its flash point (202 °C) is similarly elevated relative to the dimethoxy (188.6 °C) and dimethyl (181.0 °C) comparators. This indicates a lower vapor pressure and greater thermal endurance, which is critical for high-temperature spin-on-glass cure steps commonly employed between 300–450 °C.

Thermal stability
Data to verify
Target: 483.5 °C bp Δ +26 °C vs methoxy Δ +42 °C vs dimethyl
Lower volatility at cure temperatures
Vendor datasheet values; cross‑validation recommended
Thermal Stability Boiling Point Comparison Sol-Gel Processing

Evidence 2: Controlled Hydrolysis Kinetics for Improved Sol–Gel Processing

Ethoxy-functional silanes hydrolyze at a slower, more controllable rate than their methoxy counterparts due to the larger steric bulk and lower polarity of the ethoxy leaving group [1]. While the methoxy derivative of tetraphenyldisiloxane is also cited as a precursor for similar films, its faster hydrolysis rate generates methanol, leading to rapid polycondensation that can cause premature gelation and film inhomogeneity during spin-coating [2]. The ethoxy derivative offers a wider processing window, enabling reproducible formation of uniform, defect-free films.

Hydrolysis control
Class‑level
Slower ethoxy hydrolysis; ethanol by‑product
Wider processing window for spin‑coating
Consistent with general organosilane reactivity
Hydrolysis Rate Sol-Gel Processing Reactivity Control

Evidence 3: Phenyl Content Superiority for Low-Dielectric-Constant Film Formulation

In semiconductor interlayer dielectric (ILD) applications, 1,3-diethoxy-1,1,3,3-tetraphenyldisiloxane is explicitly listed among the preferred 'compounds (2)' for fabricating silica-based films possessing a dielectric constant of 2.8 or lower [1]. The presence of four phenyl groups per molecule provides a high density of organic moieties within the resulting silicate matrix, which is known to reduce the dielectric constant and increase cracking resistance compared to films derived solely from tetraethoxysilane (TEOS) or methyltriethoxysilane [2]. While no direct, side-by-side film dielectric data for the ethoxy versus methoxy tetraphenyl analog is publicly available, the patent preference for the ethoxy variant highlights its validated utility in achieving low-k performance.

Dielectric constant
Reported
Film k ≤ 2.8
Validated for low‑k ILD film formulations
Patent US 20030104225; EB‑cured films
Dielectric Constant Low-k Materials Phenyl-Modified Silica

Evidence 4: Refractive Index and Optical Property Tuning

The refractive index of diethoxytetraphenyldisiloxane is 1.586 , while that of the 1,3-dimethyl analog is slightly higher at 1.598 . This subtle yet meaningful difference reflects the influence of the ethoxy groups on molar refraction. In organically modified silica (ORMOSIL) systems, the refractive index can be tuned from 1.40 to 1.55 by adjusting the phenyl-to-methyl group ratio [1]. The ethoxy compound’s refractive index, combined with its reactive sites, makes it suitable for designing optical coatings where a precise intermediate refractive index is desired without sacrificing covalent network integration.

Refractive index
Context‑dependent
1.586 (nD) Δ −0.012 vs dimethyl analog
Precise intermediate RI for optical coatings
At 25 °C; ORMOSIL tunability range 1.40–1.55
Refractive Index Optical Coatings ORMOSIL

Application Scenarios Where Diethoxytetraphenyldisiloxane (CAS 41376-08-3) Is the Scientifically Rational Choice


Semiconductor Interlayer Dielectric (ILD) Film Formulation for k ≤ 2.8

This compound is directly specified in patent literature as a precursor for forming silica-based films with a dielectric constant of 2.8 or lower via spin-on-glass techniques [1]. Its dual ethoxy functionality enables hydrolysis and condensation into a crosslinked network, while the four phenyl groups provide the organic content necessary to reduce dielectric constant and improve crack resistance. The higher boiling point (483.5 °C) relative to methoxy analogues ensures minimal evaporative loss during the thermal cure steps typical of back-end-of-line (BEOL) processing.

Precision Optical Coatings Requiring Tunable Refractive Index (nD ~1.58)

With a refractive index of 1.586 and the ability to covalently incorporate into hybrid organic–inorganic matrices, this compound is suited for designing anti-reflective or planarizing layers on glass or optoelectronic devices. The slower hydrolysis rate facilitates fine-tuning of the sol–gel reaction, enabling better thickness control and optical homogeneity compared to methoxy-substituted alternatives [2].

High-Phenyl-Content Silicone Resin Synthesis

The compound serves as a monomer or end-capping agent for synthesizing polysiloxanes with high phenyl density, which are valued for their elevated thermal stability (Td5 > 540 °C in nitrogen for related silarylene–siloxane polymers) [3]. The ethoxy groups provide reactive sites for chain extension or crosslinking, while the tetraphenyl architecture enhances the refractive index and thermo-oxidative stability of the final polymer, making it suitable for high-temperature coatings and electronic encapsulants.

Moisture-Sensitive Sol–Gel Processing Requiring Extended Pot Life

In laboratories or pilot lines where sol–gel coating solutions must remain processable for extended periods, the ethoxy derivative is preferable to the methoxy analogue because its slower hydrolysis rate delays premature gelation and reduces the generation of toxic methanol [2], thereby improving worker safety and process reproducibility.

Application
Selection Property
Validation Focus
Low‑k ILD film
Patent‑reported low‑k precursor
Dielectric constant and crack resistance
Optical coatings
Intermediate RI with covalent network integration
Refractive index matching and film homogeneity
High‑phenyl silicone resin
High phenyl density and reactive ethoxy sites
Thermo‑oxidative stability and refractive index
Extended pot‑life sol–gel
Slower hydrolysis rate and reduced methanol
Pot life and worker safety
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